1-(4-Benzoylphenyl)ethanone
Description
1-(4-Benzoylphenyl)ethanone is an aromatic ketone characterized by a benzoyl group (C₆H₅C=O) attached to the para-position of a phenyl ring, which is further substituted with an acetyl group (CH₃C=O). This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.
Properties
CAS No. |
53689-84-2 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-(4-benzoylphenyl)ethanone |
InChI |
InChI=1S/C15H12O2/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
DULLEKOHORMWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl in 17 ) increase melting points due to enhanced dipole interactions.
- Methoxy groups (e.g., 16 ) lower Rf values, reflecting increased polarity.
- The benzoylphenoxy moiety consistently shows IR C=O stretching near 1680 cm⁻¹, comparable to the parent compound .
Heterocyclic and Maleimide Derivatives
highlights N-(4-benzoylphenyl)maleimide derivatives (e.g., 26n ) with pyridyl or thienyl substituents. These compounds exhibit enhanced biochemical potency compared to unsubstituted analogs, suggesting that electron-deficient heterocycles improve activity in therapeutic contexts .
Halogenated Analogs
1-(4-Bromophenyl)ethanone () demonstrates ionization energies (IE) of 9.0–9.55 eV, influenced by the electron-withdrawing bromine substituent. This contrasts with the benzoyl group in this compound, which likely reduces IE further due to resonance effects .
Ether and Alkoxy Substituted Ethanones
4'-Benzyloxyacetophenone () shares a phenyl-ethanone scaffold but replaces the benzoyl group with a benzyloxy substituent.
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